molecular formula C21H18N2O3 B4953442 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione CAS No. 5474-78-2

2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione

Cat. No.: B4953442
CAS No.: 5474-78-2
M. Wt: 346.4 g/mol
InChI Key: PGBGUZRKFRBNBT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione involves multiple steps, typically starting with the formation of the indazole core. Common synthetic routes include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts.

Chemical Reactions Analysis

2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione can be compared with other indazole derivatives, such as:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16-18(17)22-23(21(16)26)12-6-2-1-3-7-12/h4-5,8-12,22H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBGUZRKFRBNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385883
Record name 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5474-78-2
Record name 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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